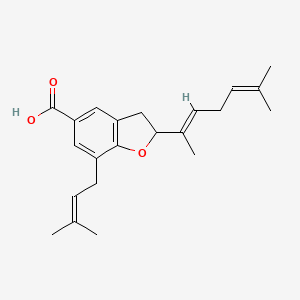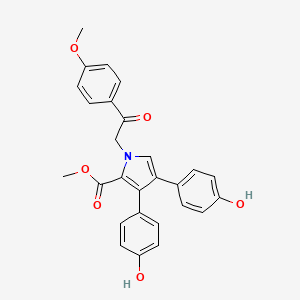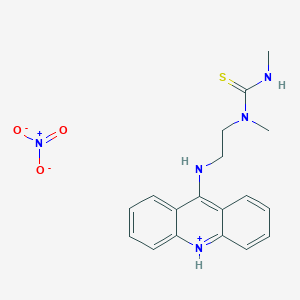
Hyacinthacine B3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyacinthacine B3 is a natural product found in Muscari armeniacum and Scilla siberica with data available.
Applications De Recherche Scientifique
Synthesis and Structure Elucidation : A significant aspect of research on Hyacinthacine B3 involves its synthesis and structural determination. Pecchioli et al. (2017) demonstrated a route for synthesizing complex congeners of this class of alkaloids, including Hyacinthacine B4 and C5 epimers, through diastereoselective additions and selective functionalizations (Pecchioli et al., 2017). Similarly, Savaspun et al. (2014) achieved the total synthesis of Hyacinthacines B3, B4, B5, and other epimers, confirming their structures and configurations (Savaspun et al., 2014).
Biological Activity and Applications : The biological activity of Hyacinthacine B3 is another focal point. Asano et al. (2000) isolated several hyacinthacines from Muscari armeniacum, including Hyacinthacine B3, and described their inhibitory activities against various glycosidases (Asano et al., 2000). This property is particularly significant for potential therapeutic applications in diseases like diabetes.
Glycosidase Inhibition and Therapeutic Potential : The glycosidase inhibitory activity of Hyacinthacine B3 and related compounds is a major area of research due to its potential therapeutic implications. Carroll et al. (2019) discussed the glycosidase inhibitory activity of Hyacinthacine C-type alkaloids, suggesting their potential as leads for treating diseases like type II diabetes (Carroll & Pyne, 2019).
Propriétés
Nom du produit |
Hyacinthacine B3 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(1S,2R,3R,5R,7R,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6-,7-,8-,9+/m1/s1 |
Clé InChI |
PIBHCJDPQRCONN-MVEQLIQHSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O |
SMILES canonique |
CC1CC(C2N1C(C(C2O)O)CO)O |
Synonymes |
hyacinthacine B3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide](/img/structure/B1251944.png)

![2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B1251951.png)


![(S)-2-Methyl-butyric acid (1S,3S,4aR,7S,8S,8aS)-8-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydro-naphthalen-1-yl ester](/img/structure/B1251956.png)
![2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine](/img/structure/B1251957.png)



![(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1251963.png)